

# H-LEU-LEU-ALA-OH as a metabolite in biological systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-LEU-LEU-ALA-OH*

Cat. No.: *B1337366*

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## H-LEU-LEU-ALA-OH: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**H-LEU-LEU-ALA-OH**, also known as L-leucyl-L-leucyl-L-alanine, is a tripeptide composed of two leucine residues and one alanine residue. As a product of protein metabolism, this small peptide is of growing interest in biological research due to the significant roles of its constituent amino acids in cellular processes. Leucine, an essential branched-chain amino acid (BCAA), is a well-established regulator of protein synthesis and metabolic signaling. Alanine plays a crucial role in glucose metabolism. This guide provides a comprehensive overview of the current knowledge on **H-LEU-LEU-ALA-OH**, including its potential biological roles, methodologies for its study, and its relevance in biological systems.

### Physicochemical Properties

A summary of the key physicochemical properties of **H-LEU-LEU-ALA-OH** is presented in Table 1. This data is essential for the design of analytical and experimental protocols.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>29</sub> N <sub>3</sub> O <sub>4</sub>	[1]
Molecular Weight	315.41 g/mol	[1][2]
IUPAC Name	(2S)-2-[[[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid	[1]
Synonyms	Leu-Leu-Ala, L-Leucyl-L-leucyl-L-alanine, H-LLA-OH	[1]
CAS Number	20274-80-0	

## Biological Significance and Potential Roles

While direct studies on **H-LEU-LEU-ALA-OH** are limited, its biological significance can be inferred from the known functions of its constituent amino acids and related peptides.

**Metabolite in Biological Systems:** **H-LEU-LEU-ALA-OH** is identified as a metabolite, likely originating from the breakdown of larger proteins. The catabolism of proteins in vivo is a complex process involving various peptidases that can generate a wide array of small peptides.

**Antioxidant Activity:** **H-LEU-LEU-ALA-OH** has been reported to exhibit antioxidant activities. This property is of significant interest for studies related to oxidative stress, a key factor in numerous pathological conditions.

**Regulation of Protein Metabolism:** Leucine is a potent stimulator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. It is also known to suppress protein degradation. While it is yet to be directly demonstrated for the tripeptide, it is plausible that **H-LEU-LEU-ALA-OH**, or its constituent leucine residues upon hydrolysis, could influence protein turnover. Some dipeptides have been shown to inhibit ubiquitin-mediated protein degradation.

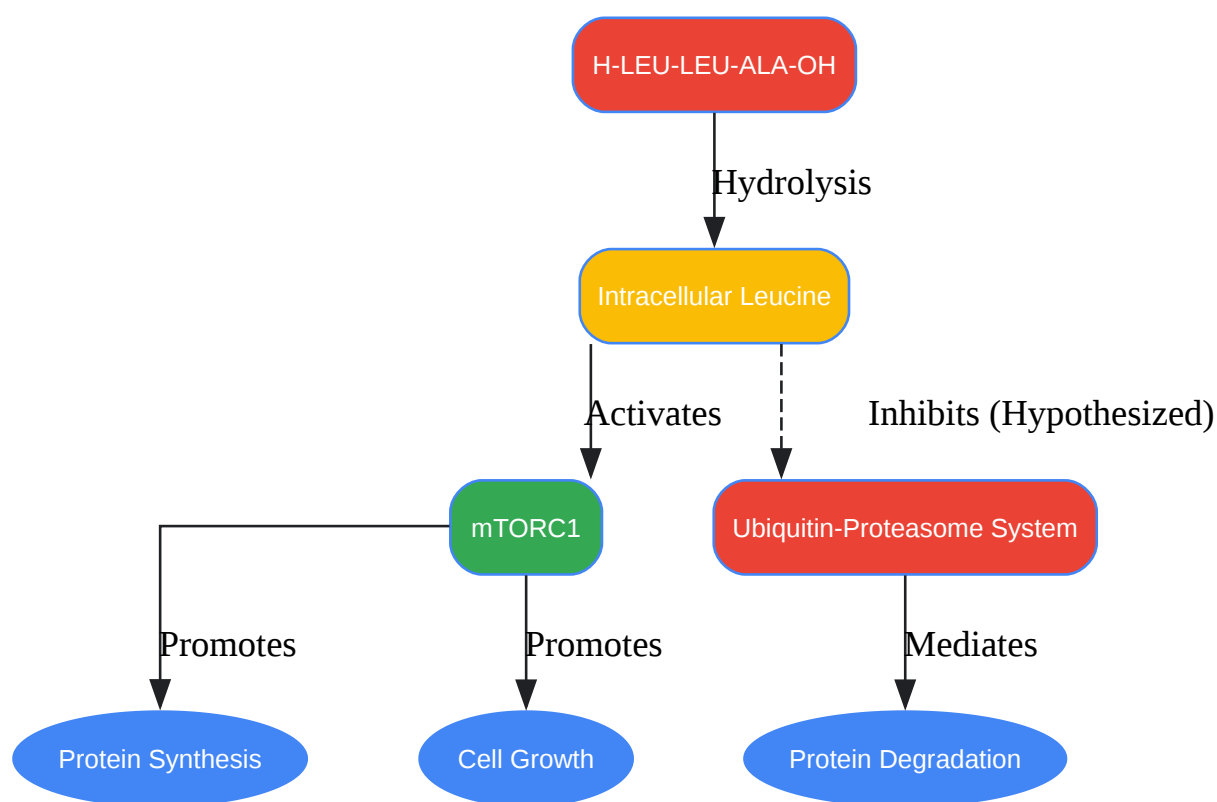
## Quantitative Data

To date, there is a notable absence of published quantitative data on the physiological or pathophysiological concentrations of **H-LEU-LEU-ALA-OH** in biological tissues and fluids. Research in this area is required to understand the peptide's baseline levels and its potential fluctuations in different biological states. The following table is a hypothetical representation of how such data could be presented and should be populated with experimental data as it becomes available.

Biological Matrix	Condition	Concentration Range (µM)	Analytical Method	Reference
Human Plasma	Healthy	Data not available	LC-MS/MS	
Human Plasma	Disease State X	Data not available	LC-MS/MS	
Murine Brain Tissue	Control	Data not available	LC-MS/MS	
Murine Brain Tissue	Experimental	Data not available	LC-MS/MS	

## Signaling Pathways

Based on the known roles of leucine, a primary constituent of **H-LEU-LEU-ALA-OH**, a hypothesized signaling pathway involving the mTOR cascade is presented below. It is important to note that the direct interaction of the intact tripeptide with these pathways has not been experimentally confirmed.



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Hypothesized signaling pathway of **H-LEU-LEU-ALA-OH**'s metabolic products.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **H-LEU-LEU-ALA-OH**.

### Quantification of **H-LEU-LEU-ALA-OH** in Biological Fluids by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of **H-LEU-LEU-ALA-OH** using liquid chromatography-tandem mass spectrometry.

#### a. Sample Preparation (Human Plasma)

- Thawing: Thaw frozen plasma samples on ice.

- **Protein Precipitation:** To 100  $\mu\text{L}$  of plasma, add 400  $\mu\text{L}$  of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the peptide).
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge at 14,000 x g for 15 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Drying:** Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in 100  $\mu\text{L}$  of the initial mobile phase (e.g., 0.1% formic acid in water).
- **Filtration:** Filter the reconstituted sample through a 0.22  $\mu\text{m}$  syringe filter before injection into the LC-MS/MS system.

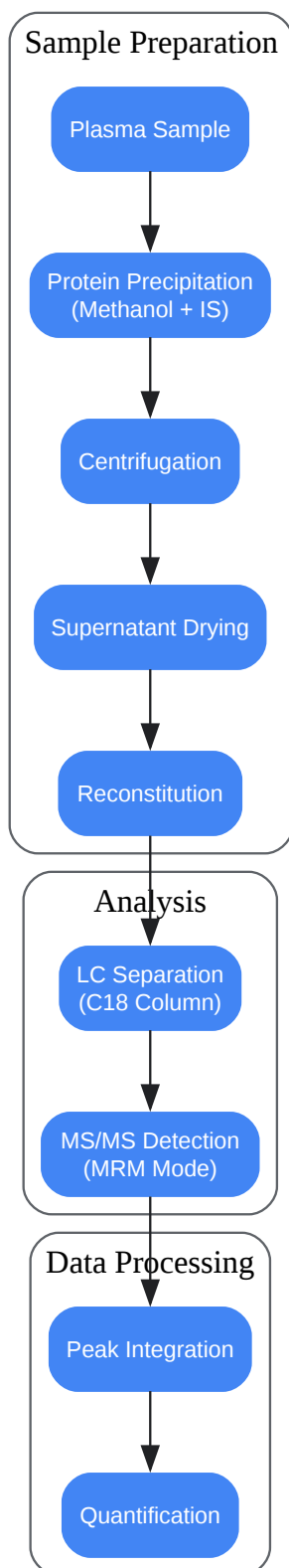
#### b. LC-MS/MS Parameters

- **Liquid Chromatography (LC):**
  - **Column:** A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 mm x 100 mm, 1.8  $\mu\text{m}$  particle size).
  - **Mobile Phase A:** 0.1% formic acid in water.
  - **Mobile Phase B:** 0.1% formic acid in acetonitrile.
  - **Gradient:** A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
  - **Flow Rate:** 0.3 mL/min.
  - **Column Temperature:** 40°C.
- **Tandem Mass Spectrometry (MS/MS):**
  - **Ionization Mode:** Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **H-LEU-LEU-ALA-OH** and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard solution.
- Collision Energy and other MS parameters: Optimize for maximum signal intensity.

c. Data Analysis

- Construct a calibration curve using known concentrations of the **H-LEU-LEU-ALA-OH** standard.
- Quantify the peptide in the biological samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.



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Workflow for LC-MS/MS quantification of **H-LEU-LEU-ALA-OH**.

## Assessment of Antioxidant Activity using the DPPH Assay

This protocol describes a common method to evaluate the free radical scavenging activity of **H-LEU-LEU-ALA-OH**.

### a. Reagents

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
- **H-LEU-LEU-ALA-OH** stock solution (e.g., 10 mM in a suitable solvent like water or methanol).
- Ascorbic acid or Trolox as a positive control.
- Methanol as a blank.

### b. Procedure

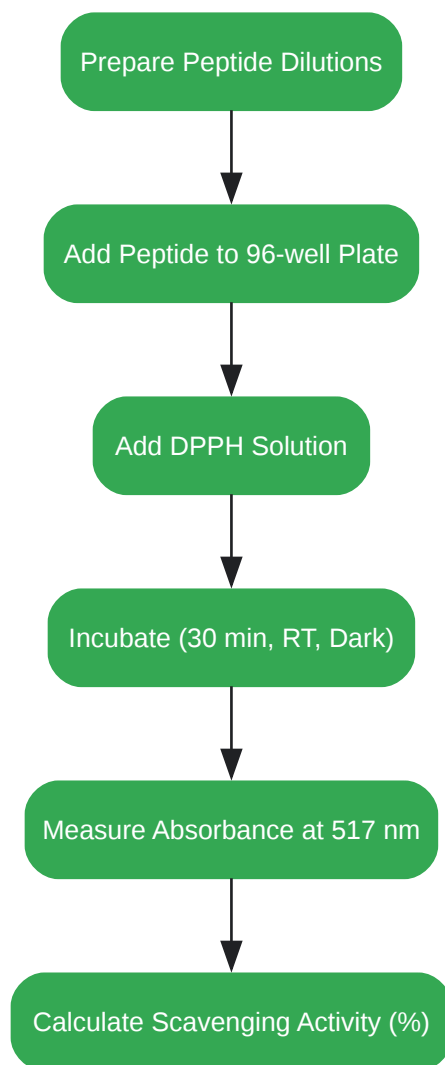
- Preparation of Test Samples: Prepare a series of dilutions of the **H-LEU-LEU-ALA-OH** stock solution in methanol to obtain a range of concentrations to be tested.
- Reaction Mixture: In a 96-well microplate, add 50  $\mu$ L of each peptide dilution to a well.
- DPPH Addition: Add 150  $\mu$ L of the DPPH solution to each well.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Controls: Include a blank (methanol only) and a positive control in the assay.

c. Calculation The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  Where:

- $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample.
- $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.



The IC<sub>50</sub> value (the concentration of the peptide that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the peptide concentration.



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Workflow for the DPPH antioxidant assay.

## Conclusion and Future Directions

**H-LEU-LEU-ALA-OH** is an intriguing metabolite with potential biological activities, including antioxidant effects and a plausible role in protein metabolism regulation. However, the current body of research on this specific tripeptide is limited. Future studies should focus on:

- Quantitative Profiling: Establishing the physiological and pathological concentrations of **H-LEU-LEU-ALA-OH** in various biological systems.

- **Functional Characterization:** Elucidating the direct effects of **H-LEU-LEU-ALA-OH** on cellular signaling pathways, such as the mTOR and ubiquitin-proteasome systems.
- **Enzymatic Studies:** Identifying the specific peptidases responsible for its synthesis and degradation to better understand its metabolic fate.

The methodologies and information presented in this guide provide a solid foundation for researchers to further investigate the biological roles of **H-LEU-LEU-ALA-OH** and its potential as a biomarker or therapeutic agent.

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Address: 3281 E Guasti Rd

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